molecular formula C8H10N2O4 B2591413 6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid CAS No. 1514792-98-3

6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid

Cat. No.: B2591413
CAS No.: 1514792-98-3
M. Wt: 198.178
InChI Key: XPXWTQHCHVYORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O4 . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring with a carboxylic acid group and a 2-methoxyethoxy group attached . The molecular weight is 198.18 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a molecular weight of 198.18 .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown that derivatives of pyrazine carboxylic acid, similar to 6-(2-Methoxyethoxy)pyrazine-2-carboxylic acid, are utilized in the synthesis of novel heterocyclic compounds, highlighting their role in expanding the chemistry of heteroaromatic compounds. For instance, 2-Carboxy-6-methoxybenzofuran-3-acetic acid anhydride has been used for creating new polycyclic heteroaromatic compounds, showcasing the versatility of pyrazine derivatives in organic synthesis (Patankar et al., 2008).

Crystal Engineering

In crystal engineering, pyrazinecarboxamide, a compound related to pyrazine carboxylic acids, has been studied for its ability to form cocrystals with various carboxylic acids. This research provides insights into the preferential formation of homosynthons over heterosynthons, which is unusual and intriguing for the development of pharmaceutical cocrystals (Adalder et al., 2012).

Properties

IUPAC Name

6-(2-methoxyethoxy)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-2-3-14-7-5-9-4-6(10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXWTQHCHVYORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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